molecular formula C13H9ClF3NO2S B2739804 4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 107491-59-8

4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B2739804
CAS No.: 107491-59-8
M. Wt: 335.73
InChI Key: DYCQGJGRGGRXCO-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C13H9ClF3NO2S and a molecular weight of 335.73 g/mol . It is characterized by the presence of a chloro group, a trifluoromethyl group, and a benzenesulfonamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is used in diverse scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby blocking its function . This inhibition can lead to various biological effects, including the regulation of pH and ion balance in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to its combination of a chloro group, a trifluoromethyl group, and a benzenesulfonamide moiety. This combination imparts specific chemical and biological properties that make it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO2S/c14-10-3-7-12(8-4-10)21(19,20)18-11-5-1-9(2-6-11)13(15,16)17/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCQGJGRGGRXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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